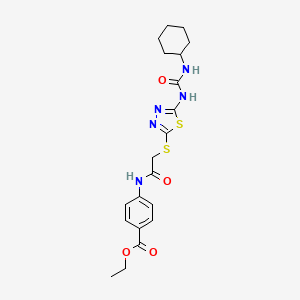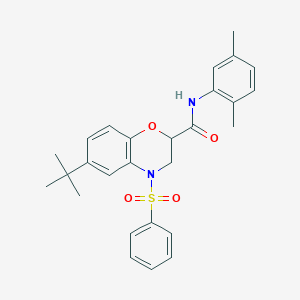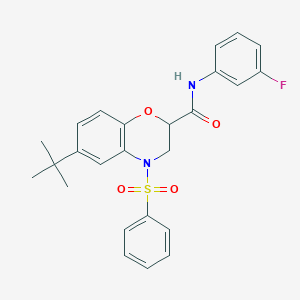
Ethyl 4-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-[2-({5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE: is a complex organic compound that features a combination of several functional groups, including an ester, amide, and thiadiazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-({5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Cyclohexylcarbamoyl Group: The cyclohexylcarbamoyl group is introduced through a reaction with cyclohexyl isocyanate.
Formation of the Sulfanyl Acetamido Linkage: This step involves the reaction of the thiadiazole derivative with an appropriate halogenated acetamide.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Wirkmechanismus
The mechanism by which ETHYL 4-[2-({5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE exerts its effects depends on its target. In medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The thiadiazole ring and the amide linkage play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL 4-[(CYCLOHEXYLCARBAMOYL)AMINO]BENZOATE: Shares the cyclohexylcarbamoyl and benzoate groups but lacks the thiadiazole and sulfanyl acetamido linkages.
ETHYL 2-({5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETATE: Similar structure but with different positioning of functional groups.
Uniqueness
ETHYL 4-[2-({5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiadiazole ring and the sulfanyl acetamido linkage distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and applications.
Eigenschaften
Molekularformel |
C20H25N5O4S2 |
|---|---|
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
ethyl 4-[[2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H25N5O4S2/c1-2-29-17(27)13-8-10-15(11-9-13)21-16(26)12-30-20-25-24-19(31-20)23-18(28)22-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,21,26)(H2,22,23,24,28) |
InChI-Schlüssel |
CZNRMBHJHGAQNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11243142.png)
![ethyl 2-amino-6-ethyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11243147.png)



![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide](/img/structure/B11243158.png)
![methyl 5-methyl-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11243164.png)
![5-chloro-2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B11243177.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B11243180.png)

![N-benzyl-1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentanamine](/img/structure/B11243185.png)
![{1-[(4-chlorobenzyl)sulfonyl]piperidin-3-yl}(2,3-dihydro-1H-indol-1-yl)methanone](/img/structure/B11243188.png)
![2'-(2-methoxyethyl)-4'-(morpholin-4-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B11243191.png)
![4-methoxy-N-[4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline](/img/structure/B11243195.png)
